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Compound Name: 5-TFA-ap-ddC
CAS No.: 114748-58-2
Cat. No.: B3214621

Get Quote

J

The moleculel[1] serves as the foundational scaffold for synthesizing fluorescently labeled

dideoxynucleotide triphosphates (ddNTPs), which are the core reagents in2[2]. The

architectural design of this molecule relies on three synergistic modifications:

The Dideoxy Ribose (ddC): The absence of a 3'-hydroxyl group prevents the formation of a
subsequent phosphodiester bond. Once a DNA polymerase incorporates this nucleotide,
3[3].

The Propargyl Linker: The 3-amino-1-propynyl modification at the 5-position of the cytidine
base provides a rigid, linear tether. Causality: Flexible linkers often fold back onto the
nucleobase, causing steric clashes within the tight confines of the polymerase active site.
The rigid propargyl alkyne projects the bulky fluorescent dye away from the enzyme,2[2].

The Trifluoroacetyl (TFA) Protecting Group:Causality: The primary amine required for
downstream dye conjugation is highly nucleophilic and would be destroyed during the harsh
chemical triphosphorylation process. The TFA group acts as a robust shield that survives
phosphorylation but can be cleanly cleaved under mild aqueous ammonia conditions to yield
the reactive4[4].

Experimental Workflow Visualization
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Workflow: From 5-TFA-ap-ddC synthesis to enzymatic chain termination.
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Step-by-Step Methodologies

Protocol A: Triphosphorylation and Deprotection
(Synthesis of 5-PA-ddCTP)

Objective: Convert 5-TFA-ap-ddC to the active triphosphate terminator and expose the primary

amine for labeling.

5'-Hydroxyl Activation: Dissolve 50 umol of 5-TFA-ap-ddC in 1 mL of anhydrous trimethyl
phosphate under an argon atmosphere. Cool the reaction to 0°C. Add 1.5 equivalents of
phosphorus oxychloride (POCIs) and stir for 2 hours.

o Causality: POCIs selectively attacks the unprotected 5'-hydroxyl group, generating a
reactive phosphorodichloridate intermediate. The low temperature prevents unwanted side
reactions on the pyrimidine ring.

Triphosphate Formation: Rapidly inject a mixture of 0.5 M tributylammonium pyrophosphate
(5 equivalents) and tributylamine in anhydrous DMF. Stir for exactly 15 minutes at room
temperature.

o Causality: The pyrophosphate acts as a nucleophile, 5[5].

Hydrolysis: Quench the reaction by adding 5 mL of cold 0.1 M Triethylammonium
bicarbonate (TEAB) buffer (pH 7.5). Stir for 1 hour.

o Causality: Aqueous buffer hydrolyzes the cyclic intermediate into the linear 5'-triphosphate
(5-TFA-ap-ddCTP).

TFA Deprotection: Concentrate the solution and resuspend in 10 mL of 30% aqueous
ammonia. Incubate at room temperature for 3 hours.

o Causality: The alkaline environment specifically cleaves the trifluoroacetamide bond
without hydrolyzing the triphosphate chain, yielding the free amine (5-PA-ddCTP).

Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is successful if the
peak corresponding to 5-TFA-ap-ddCTP is completely replaced by a peak with an4[4].
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Protocol B: Fluorescent Dye Conjugation

Objective: Couple an NHS-ester activated fluorophore to the primary amine of 5-PA-ddCTP.

Buffer Exchange: Dissolve 5-PA-ddCTP in 0.1 M sodium borate buffer (pH 8.5) to a final
concentration of 10 mM.

o Causality: At pH 8.5, the primary aliphatic amine of the propargyl linker is predominantly
deprotonated, maximizing its nucleophilicity for the coupling reaction, while keeping the
hydrolysis rate of the NHS-ester manageable.

Coupling: Dissolve the chosen NHS-ester dye (e.g., 6[6]) in anhydrous DMSO. Add 2.0
molar equivalents of the dye to the nucleotide solution in dropwise increments.

o Causality: Excess dye drives the bimolecular reaction to completion. DMSO ensures the
hydrophobic dye remains soluble in the aqueous reaction mixture.

Incubation & Quenching: Incubate the mixture in the dark at room temperature for 2 hours.
Quench the reaction by adding 1 M Tris-HCI (pH 7.5) to a final concentration of 2100 mM.

o Causality: The primary amine of Tris outcompetes the nucleotide, rapidly consuming any
unreacted NHS-ester dye and preventing background contamination.

Self-Validation Checkpoint: Purify via reverse-phase HPLC (C18 column). The product
should exhibit dual absorbance peaks corresponding to the4[4] and the specific conjugated
dye.

Protocol C: Enzymatic Incorporation (Primer Extension
Assay)

Objective: Validate the biological activity of the synthesized dye-ddCTP as an absolute chain

terminator.

Reaction Assembly: In a sterile PCR tube, combine:

o 1X DNA Polymerase Buffer (containing Mg?*)

o 100 nM 5'-FAM labeled primer
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[e]

150 nM complementary DNA template

o

10 pM Dye-labeled ddCTP

[¢]

1 U mutant Taq DNA polymerase (e.g., F667Y mutated polymerase).

[¢]

Causality: Wild-type polymerases strongly discriminate against dideoxynucleotides. The
3[3] with the missing 3'-OH, allowing efficient incorporation of ddNTPs.

o Extension: Incubate at 95°C for 2 min, followed by 60°C for 10 min.

o Self-Validation Checkpoint: Resolve the products on a 15% denaturing urea-polyacrylamide
gel. A successful synthesis and incorporation will yield a single, distinct band shifted exactly
one nucleotide longer than the unextended primer,2[2].

Quantitative Data Presentation

Table 1: Analytical Standards for 5-PA-ddCTP and Conjugates

Compound / Exact Mass (Free Spectroscopic L
] . . Application Focus

Conjugate Acid) Properties

Amax 294 nm, € 9.3 L Universal Amine
5-PA-ddCTP 504.02 g/mol

mmol~t cm~! Precursor 4

Aexc 500 nm, Aem Large Stokes Shift
ddCTP-DY-480XL 1000.80 g/mol _

630 nm Sequencing [[7]]0

Aexc 564 nm, Aem High-Sensitivity FRET
ddCTP-ATTO-565 996.79 g/mol

590 nm 6

Amax 579 nm (Dark Dual-Labeled Probe
ddCTP-BHQ-2 992.20 g/mol

Quencher) Cleavage 8

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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